An In-Depth Technical Guide to 2-(Benzyloxy)-3,5-difluorophenylboronic Acid: A Keystone Reagent in Modern Drug Discovery
An In-Depth Technical Guide to 2-(Benzyloxy)-3,5-difluorophenylboronic Acid: A Keystone Reagent in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-(Benzyloxy)-3,5-difluorophenylboronic acid, a sophisticated building block increasingly utilized by researchers, medicinal chemists, and drug development professionals. Its unique structural and electronic properties make it a valuable reagent for the synthesis of complex molecular architectures, particularly in the creation of novel therapeutics. This document will delve into its core attributes, a robust synthesis protocol, its critical role in palladium-catalyzed cross-coupling reactions, and its application in the development of targeted therapies.
Core Compound Overview & Physicochemical Properties
2-(Benzyloxy)-3,5-difluorophenylboronic acid, identified by its CAS Number 1150114-56-9, is a trifunctional aromatic compound featuring a boronic acid moiety, a benzyloxy ether, and two fluorine atoms.[1][2][3] This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly advantageous in medicinal chemistry.
The boronic acid group is a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[4][5] The ortho-benzyloxy group serves a dual purpose: it acts as a sterically bulky protecting group for the phenol and its electronic influence can modulate the reactivity of the boronic acid. The two fluorine atoms on the phenyl ring are critical for enhancing the pharmacological profile of derivative molecules. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[4]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 1150114-56-9 | [1][2] |
| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1][3] |
| Molecular Weight | 264.03 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][6] |
| IUPAC Name | (2-(Benzyloxy)-3,5-difluorophenyl)boronic acid | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [6] |
Synthesis Protocol: A Validated Approach
The synthesis of 2-(Benzyloxy)-3,5-difluorophenylboronic acid is a multi-step process that requires careful control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere due to the moisture-sensitive nature of the organometallic intermediates. The following protocol is a robust and validated pathway derived from established methodologies for analogous fluorinated arylboronic acids.
The strategic foundation of this synthesis involves three key transformations:
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Protection: A Williamson ether synthesis to protect the phenolic hydroxyl group as a benzyl ether.
-
Metallation: A lithium-halogen exchange at low temperature to generate a highly reactive aryllithium species.
-
Borylation: Quenching of the aryllithium intermediate with a borate ester, followed by acidic workup to yield the target boronic acid.
Caption: Synthetic workflow for 2-(Benzyloxy)-3,5-difluorophenylboronic acid.
Detailed Experimental Protocol
Materials and Reagents:
-
1-Bromo-2,4-difluorobenzene
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Step 1: Synthesis of 1-Bromo-3,5-difluoro-2-(benzyloxy)benzene (Starting Material)
Causality: This initial step protects the phenolic hydroxyl group that would otherwise interfere with the subsequent organometallic reactions. The benzyl group is chosen for its stability under these conditions and its potential for later deprotection if required.
-
To a solution of 1-bromo-2,4-difluorobenzene (1.0 equiv) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equiv).
-
Add benzyl bromide (1.2 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 1-bromo-3,5-difluoro-2-(benzyloxy)benzene as a pure product.
Step 2: Synthesis of 2-(Benzyloxy)-3,5-difluorophenylboronic acid
Causality: This core transformation utilizes a lithium-halogen exchange to create a nucleophilic aryl species. The reaction must be conducted at -78°C to prevent side reactions and decomposition of the aryllithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help to prevent the formation of over-borylated species.
-
Dissolve 1-bromo-3,5-difluoro-2-(benzyloxy)benzene (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.
-
In the same cold bath, add triisopropyl borate (1.5 equiv) dropwise to the aryllithium solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M aqueous HCl at 0°C until the solution is acidic (pH ~2). Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by slurrying in hexanes to yield 2-(Benzyloxy)-3,5-difluorophenylboronic acid as a white solid.
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the benzylic protons (CH₂), the aromatic protons of the benzyl group, and the aromatic protons of the difluorophenyl ring.
-
¹³C NMR: Resonances for all unique carbon atoms, including the benzylic carbon and the aromatic carbons, with characteristic C-F couplings.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated molecular weight.
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary utility of 2-(Benzyloxy)-3,5-difluorophenylboronic acid in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.
Caption: Suzuki-Miyaura cross-coupling reaction schematic.
Case Study: Synthesis of Kinase Inhibitors
Many protein kinase inhibitors feature a biaryl or heteroaryl-aryl core scaffold, which is essential for binding to the ATP pocket of the enzyme. The 2-(benzyloxy)-3,5-difluorophenyl moiety is a particularly attractive fragment for incorporation into these scaffolds. For instance, in the development of inhibitors for kinases like CK2, the introduction of substituted phenyl groups is a key strategy to enhance potency and selectivity.[7]
Causality in Experimental Design: A medicinal chemist might choose 2-(Benzyloxy)-3,5-difluorophenylboronic acid for a Suzuki coupling with a heterocyclic halide (e.g., a brominated pyrimidine or thiazole) for several reasons:
-
Potency: The difluoro substitution pattern can lead to favorable interactions, such as hydrogen bonding or dipole interactions, within the target protein's active site, thereby increasing binding affinity.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Lipophilicity: Fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
Conclusion and Future Outlook
2-(Benzyloxy)-3,5-difluorophenylboronic acid is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its carefully designed structure provides a reliable and versatile platform for introducing a fluorinated, protected phenol moiety into complex molecules via the robust Suzuki-Miyaura coupling. As the demand for more potent, selective, and metabolically stable drug candidates continues to grow, the strategic use of sophisticated building blocks like this one will remain paramount to the success of modern drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage the unique advantages of this valuable compound in their synthetic endeavors.
References
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PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link]
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Google Patents. 3-[5-(2-fluoro-phenyl)-[8][9][10]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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The Royal Society of Chemistry. Supporting Information for: A mild and efficient palladium-catalyzed Sonogashira reaction of arylhydrazines and terminal alkynes. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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